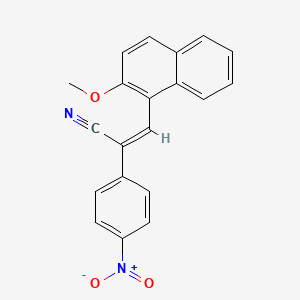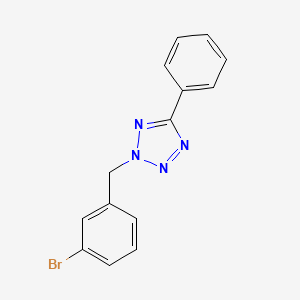![molecular formula C16H13N3O3 B5693941 2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl group at the 2-position and a 3-nitrobenzyl group attached via an oxygen atom at the 3-position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoxaline and 3-nitrobenzyl alcohol.
Formation of 3-nitrobenzyl Ether: The 3-nitrobenzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the 3-nitrobenzyl ether intermediate.
Coupling Reaction: The 3-nitrobenzyl ether is then coupled with 2-methylquinoxaline under specific conditions, such as the presence of a catalyst (e.g., palladium) and a solvent (e.g., dimethylformamide), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl group at the 2-position can be substituted with other functional groups through electrophilic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-methyl-3-[(3-aminobenzyl)oxy]quinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Hydrolysis: 3-nitrobenzyl alcohol and 2-methylquinoxaline.
Scientific Research Applications
2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline involves its interaction with specific molecular targets. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can induce DNA damage and apoptosis in cancer cells. Additionally, the quinoxaline ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline: Similar structure but with a nitro group at the 4-position of the benzyl ring.
2-methyl-3-[(3-aminobenzyl)oxy]quinoxaline: Similar structure but with an amino group instead of a nitro group.
2-methylquinoxaline: Lacks the benzyl ether substituent.
Uniqueness
2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline is unique due to the specific positioning of the nitro group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both the methyl and nitrobenzyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-[(3-nitrophenyl)methoxy]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-16(18-15-8-3-2-7-14(15)17-11)22-10-12-5-4-6-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZNDUXCSWQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-1-(4-butylphenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B5693859.png)
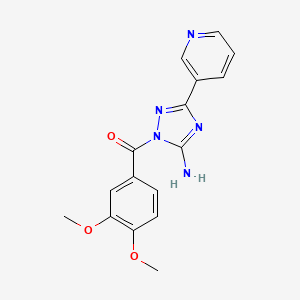
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
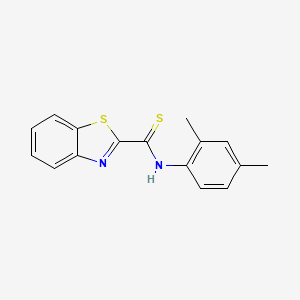
![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)
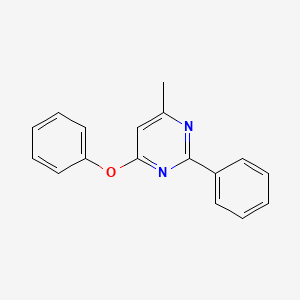
![N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B5693932.png)
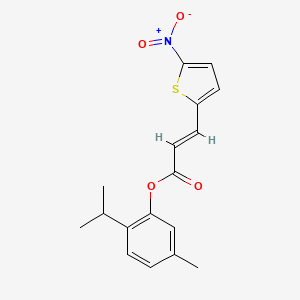
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
